molecular formula C16H12ClN3O2S B11782068 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B11782068
M. Wt: 345.8 g/mol
InChI Key: FTBDVVROUWSPFD-UHFFFAOYSA-N
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Description

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2-chlorobenzohydrazide can be reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound, such as 2-chlorobenzenethiol, under basic conditions to form the thioether linkage.

    Acylation: The final step involves the acylation of the thioether intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities:

  • Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this one have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against pathogenic isolates .
  • Anticancer Activity : The oxadiazole scaffold has been linked to anticancer properties. Derivatives have been shown to induce apoptosis in various cancer cell lines. Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl rings enhance cytotoxicity against cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO activity suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound, demonstrating potent activity against multiple bacterial strains. The results indicated that structural modifications could enhance efficacy .
  • Anticancer Potency : Research involving the synthesis of new oxadiazole derivatives showed that compounds with similar structures could significantly inhibit the proliferation of cancer cells. The study utilized cytotoxic assays and found that specific derivatives induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Potential : A recent investigation focused on the anti-inflammatory properties of oxadiazole derivatives, revealing that certain compounds could effectively inhibit MPO activity in vitro. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Mechanism of Action

The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of their functions. The compound may also interfere with cellular pathways, such as signal transduction or metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide include:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiadiazole ring instead of an oxadiazole ring and exhibits different chemical and biological properties.

    2-(2-Chlorophenyl)-1,3,4-oxadiazole: This compound lacks the thioether and phenylacetamide groups, resulting in different reactivity and applications.

    N-Phenyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thioacetamide: This compound has a phenyl group instead of a chlorophenyl group, leading to variations in its chemical behavior and biological activity.

Biological Activity

The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a derivative of 1,3,4-oxadiazole, which has gained attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN4O3SC_{14}H_{11}ClN_{4}O_{3}S, with a molecular weight of approximately 350.78 g/mol. The compound features a thioether linkage and an oxadiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole scaffold can inhibit various cancer cell lines by targeting specific enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

Case Study:
In vitro studies have shown that derivatives similar to the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

CompoundCell LineIC50 (µM)Mechanism of Action
2-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamideMCF-7 (Breast Cancer)12.5HDAC Inhibition
2-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamideHCT116 (Colon Cancer)15.0Thymidylate Synthase Inhibition

Antibacterial Activity

The antibacterial potential of compounds containing the oxadiazole moiety has been extensively studied. These compounds have demonstrated effectiveness against various bacterial strains.

Research Findings:
A series of oxadiazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antibacterial agents .

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus322-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Escherichia coli642-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Antifungal Activity

In addition to anticancer and antibacterial properties, this compound has shown antifungal activity against various fungi.

Case Study:
A study demonstrated that the oxadiazole derivatives exhibited antifungal effects against Candida species with varying degrees of efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies suggest that:

  • Substituents on the phenyl ring enhance anticancer activity.
  • Thioether linkages contribute to improved antibacterial properties.
  • Oxadiazole moiety is essential for overall bioactivity.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)23-10-14(21)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)

InChI Key

FTBDVVROUWSPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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